(2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
Overview
Description
(2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole ring, a benzothiazole ring, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the indole and benzothiazole rings, followed by the introduction of the methylsulfonyl group. Common reagents used in these reactions include indole-6-carboxylic acid, thionyl chloride, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods often employ packed-bed reactors and response surface methodology to optimize reaction conditions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogen donors or reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
(2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include various indole and benzothiazole derivatives, such as:
- Indole-6-carboxylic acid
- Benzothiazole-6-carboxamide
- Methylsulfonyl indoles
Uniqueness
What sets (2E)-N-(1H-indol-6-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-26(23,24)21-17-20-13-5-3-11(8-15(13)25-17)16(22)19-12-4-2-10-6-7-18-14(10)9-12/h2-9,18H,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFRSTGQABMGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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